molecular formula C17H15FN2O B12721692 2,3,5,6-Tetrahydro-5-(2-fluorophenyl)-imidazo(2,1-a)isoquinolin-5-ol CAS No. 84774-99-2

2,3,5,6-Tetrahydro-5-(2-fluorophenyl)-imidazo(2,1-a)isoquinolin-5-ol

Cat. No.: B12721692
CAS No.: 84774-99-2
M. Wt: 282.31 g/mol
InChI Key: RLMXJLHOVPIYRP-UHFFFAOYSA-N
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Description

2,3,5,6-Tetrahydro-5-(2-fluorophenyl)-imidazo(2,1-a)isoquinolin-5-ol is a complex organic compound that belongs to the class of imidazoisoquinolines. These compounds are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,5,6-Tetrahydro-5-(2-fluorophenyl)-imidazo(2,1-a)isoquinolin-5-ol typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the imidazole ring: This can be achieved through the condensation of an appropriate diamine with a diketone.

    Introduction of the fluorophenyl group: This step might involve a nucleophilic aromatic substitution reaction.

    Cyclization to form the isoquinoline ring: This can be done through intramolecular cyclization under acidic or basic conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming quinone derivatives.

    Reduction: Reduction reactions might lead to the formation of dihydro derivatives.

    Substitution: Various substitution reactions can occur, especially on the aromatic ring, leading to a variety of functionalized derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce dihydro derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: Potential therapeutic applications, such as anti-inflammatory or anticancer agents.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2,3,5,6-Tetrahydro-5-(2-fluorophenyl)-imidazo(2,1-a)isoquinolin-5-ol would depend on its specific biological activity. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridines: Known for their anti-inflammatory and anticancer properties.

    Isoquinolines: Widely studied for their diverse biological activities.

Uniqueness

What sets 2,3,5,6-Tetrahydro-5-(2-fluorophenyl)-imidazo(2,1-a)isoquinolin-5-ol apart is its unique combination of structural features, which may confer distinct biological activities and therapeutic potential.

Properties

CAS No.

84774-99-2

Molecular Formula

C17H15FN2O

Molecular Weight

282.31 g/mol

IUPAC Name

5-(2-fluorophenyl)-3,6-dihydro-2H-imidazo[2,1-a]isoquinolin-5-ol

InChI

InChI=1S/C17H15FN2O/c18-15-8-4-3-7-14(15)17(21)11-12-5-1-2-6-13(12)16-19-9-10-20(16)17/h1-8,21H,9-11H2

InChI Key

RLMXJLHOVPIYRP-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(=N1)C3=CC=CC=C3CC2(C4=CC=CC=C4F)O

Origin of Product

United States

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